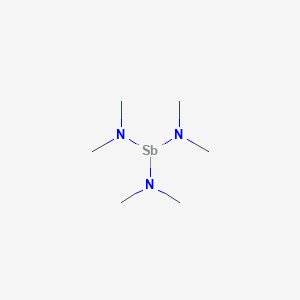

Tris(dimethylamino)antimony

説明

特性

IUPAC Name |

N-[bis(dimethylamino)stibanyl]-N-methylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H6N.Sb/c3*1-3-2;/h3*1-2H3;/q3*-1;+3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUSRFDBQZSPBDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)[Sb](N(C)C)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18N3Sb | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901046351 | |

| Record name | Tris(dimethylamino)antimony | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901046351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7289-92-1 | |

| Record name | Tris(dimethylamino)antimony | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901046351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(Dimethylamino) Antimony | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tris(dimethylamino)antimony: Chemical Properties and Hazards

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(dimethylamino)antimony, with the chemical formula Sb[N(CH3)2]3, is a volatile, air- and moisture-sensitive organometallic compound. It serves as a key precursor in the deposition of antimony-containing thin films for semiconductor and electronic applications through methods like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD).[1][2] Its utility also extends to being an intermediate in the synthesis of more complex antimony compounds.[2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and associated hazards of this compound, with a focus on providing practical information for researchers and professionals in chemistry and drug development.

Chemical and Physical Properties

This compound is a colorless to yellow liquid under standard conditions.[3] Its high volatility is a key property for its application in vapor deposition techniques. The physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C6H18N3Sb | [4] |

| Molecular Weight | 253.99 g/mol | [4] |

| Appearance | Colorless to yellow liquid | [3] |

| Boiling Point | 32-34 °C at 0.45 mmHg | |

| Density | 1.325 g/mL at 25 °C | |

| Flash Point | -14 °C (6.8 °F) | [5] |

| Solubility | Reacts violently with water.[5] Soluble in organic solvents like hexane (B92381) and ether.[6] | [5][6] |

| Sensitivity | Air, moisture, light, and heat sensitive.[7] | [7] |

Synthesis

The synthesis of this compound requires anhydrous and anaerobic conditions due to the high sensitivity of the product to air and moisture. A common method involves the reaction of an antimony trihalide, such as antimony trichloride (B1173362) (SbCl3), with a lithium or sodium salt of dimethylamine (B145610).

Experimental Protocol: Synthesis of this compound

The following protocol is a general method adapted from synthetic procedures found in the literature.[6] All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

Materials:

-

Antimony trichloride (SbCl3)

-

Dimethylamine ((CH3)2NH) or n-butyllithium (n-BuLi) and dimethylamine hydrochloride

-

Anhydrous solvents (e.g., n-hexane, diethyl ether)

-

Schlenk flask and other appropriate oven-dried glassware

-

Magnetic stirrer and stir bar

-

Cannula for liquid transfer

-

Distillation apparatus for purification

Procedure:

-

Preparation of Lithium Dimethylamide: In a Schlenk flask under an inert atmosphere, dissolve dimethylamine in anhydrous n-hexane. Cool the solution to -10 to 10 °C. To this, slowly add a solution of n-butyllithium in hexane while stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for several hours to ensure complete formation of lithium dimethylamide.

-

Reaction with Antimony Trichloride: In a separate Schlenk flask, prepare a solution or slurry of antimony trichloride in a mixture of anhydrous diethyl ether and n-hexane.

-

Addition: Cool the antimony trichloride suspension to a low temperature (e.g., -30 to 10 °C). Slowly add the freshly prepared lithium dimethylamide solution to the antimony trichloride suspension via cannula with vigorous stirring. Maintain the low temperature during the addition.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure the reaction goes to completion.

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture under inert atmosphere to remove the precipitated lithium chloride.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the resulting crude product by vacuum distillation to obtain pure this compound.

-

Characterization: The product can be characterized by:

-

NMR Spectroscopy: 1H NMR should show a single resonance for the methyl protons.[7]

-

Elemental Analysis: To confirm the elemental composition.

Reactivity

This compound is a reactive compound, primarily due to the polarity of the Sb-N bonds and the Lewis basicity of the nitrogen atoms.

-

Reaction with Water and Protic Reagents: It reacts violently with water and other protic reagents such as alcohols and primary or secondary amines.[8][9] This reaction leads to the cleavage of the Sb-N bonds and the formation of antimony oxides or alkoxides/amides and dimethylamine.

-

Precursor for Thin Film Deposition: Its primary application is as a precursor in MOCVD and ALD for the growth of antimony-containing materials like InSb and Sb2Te3.[7][10]

-

Ligand Exchange Reactions: It can undergo ligand exchange reactions with other nucleophiles. For example, it can be used in the synthesis of other antimony compounds by reacting with appropriate reagents.

Hazards and Safety Precautions

This compound is a hazardous chemical that requires strict safety protocols for handling.

Hazard Summary

| Hazard | Description | GHS Classification | Reference(s) |

| Flammability | Flammable liquid and vapor. In contact with water, it releases flammable gases which may ignite spontaneously. | H226, H260 | [11] |

| Toxicity | Harmful if swallowed or inhaled. May be fatal if it comes into contact with skin. | H302, H332, H310 | [11] |

| Corrosivity | Causes severe skin burns and eye damage. | H314 | [11] |

| Environmental Hazard | Toxic to aquatic life with long-lasting effects. | H411 | [12] |

Safe Handling and Storage

Due to its high reactivity with air and moisture, all handling and storage of this compound must be done under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[8][13]

Personal Protective Equipment (PPE):

-

Flame-resistant lab coat.[14]

-

Chemical safety goggles and a face shield.[14]

-

Appropriate chemical-resistant gloves (e.g., nitrile gloves, with consideration for breakthrough times).[9]

Storage:

-

Store in a tightly sealed container under an inert atmosphere.[5]

-

Keep in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials (e.g., water, acids, oxidizing agents).[5][8]

Spill and Waste Disposal:

-

In case of a spill, do not use water. Absorb the spill with an inert, dry material like sand or vermiculite (B1170534) and place it in a sealed container for disposal.[5]

-

Dispose of waste in accordance with local, state, and federal regulations.

Toxicology and Biological Effects

The toxicity of this compound is primarily attributed to the antimony component. Antimony and its compounds are known to be toxic.

Mechanism of Toxicity

The primary mechanism of antimony toxicity is believed to be the inhibition of enzymes through binding to sulfhydryl (-SH) groups on proteins.[12] This can disrupt cellular respiration and other vital metabolic processes. The myocardium (heart muscle) is a known target of antimony toxicity.[12]

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Safe Handling Workflow for Air-Sensitive Compounds

Caption: Safe handling workflow for this compound.

Proposed Mechanism of Antimony Toxicity

Caption: Proposed mechanism of antimony-induced cellular toxicity.

References

- 1. ehs.yale.edu [ehs.yale.edu]

- 2. This compound [myskinrecipes.com]

- 3. Tris(dimethylamido)antimony(III), Sb(NMe2)3-SINOCOMPOUND [en.sinocompound.com]

- 4. This compound | C6H18N3Sb | CID 4169194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pschemicals.com [pschemicals.com]

- 6. - Division of Research Safety | Illinois [drs.illinois.edu]

- 7. ors.od.nih.gov [ors.od.nih.gov]

- 8. Air-free technique - Wikipedia [en.wikipedia.org]

- 9. gelest.com [gelest.com]

- 10. Tris(dimethylamido)antimony(III) | TDMASb | ((CH3)2N)3Sb – Ereztech [ereztech.com]

- 11. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. cmu.edu [cmu.edu]

An In-Depth Technical Guide to the Physical Properties of Tris(dimethylamino)antimony Liquid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(dimethylamino)antimony, with the chemical formula Sb[N(CH₃)₂]₃, is an organometallic compound that has garnered significant interest in various scientific and technical fields.[1][2] Its utility as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) for the synthesis of antimony-containing thin films, such as those used in semiconductors and photovoltaic devices, underscores its importance in materials science.[3][4] This technical guide provides a comprehensive overview of the core physical properties of this compound in its liquid state, offering valuable data for researchers, scientists, and professionals in drug development who may encounter or utilize this compound.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application. As a liquid, its properties such as boiling point, density, and vapor pressure are of primary concern, especially given its sensitivity to air and moisture.[5]

Quantitative Physical Data

A summary of the key quantitative physical properties of this compound liquid is presented in the table below for easy reference and comparison.

| Physical Property | Value | Conditions |

| Boiling Point | 32-34 °C | at 0.45 mmHg |

| 33 °C | Not specified | |

| Density | 1.325 g/mL | at 25 °C |

| Vapor Pressure | 1.04 Torr | at 30 °C |

| Molecular Weight | 253.99 g/mol |

Note: Data compiled from multiple sources.[1][6]

Qualitative Physical Data

| Property | Description |

| Appearance | Colorless to yellow liquid.[5][7] |

| Solubility | Soluble in organic solvents; reacts with water.[8] |

| Viscosity | No quantitative data available in the searched literature. |

| Reactivity | Highly sensitive to air and moisture.[5] Reacts with water and moisture in the air, liberating dimethylamine.[8] |

Experimental Protocols

Accurate measurement of the physical properties of air-sensitive compounds like this compound requires specialized techniques to prevent decomposition or reaction with atmospheric components. The following sections outline detailed methodologies for key experiments, adapted from standard procedures for handling air-sensitive materials.

Handling and Storage of this compound

Due to its reactivity with air and moisture, this compound must be handled under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[9] It should be stored in a cool, dry place in a tightly sealed container under an inert gas.

Measurement of Boiling Point (Reduced Pressure)

The boiling point of this compound is determined under reduced pressure to prevent thermal decomposition at higher temperatures.

Apparatus:

-

Schlenk flask

-

Vacuum pump

-

Manometer

-

Heating mantle with a stirrer

-

Thermometer

-

Cold trap

Procedure:

-

Assemble the distillation apparatus under an inert atmosphere.

-

Place a small, weighed amount of this compound into the Schlenk flask.

-

Connect the apparatus to a vacuum line equipped with a manometer and a cold trap.

-

Carefully evacuate the system to the desired pressure (e.g., 0.45 mmHg).

-

Begin heating the flask gently while stirring.

-

Record the temperature at which the liquid boils and a steady reflux is observed. This temperature is the boiling point at the recorded pressure.

Measurement of Density

The density of the liquid can be determined using a pycnometer within a glovebox to exclude air and moisture.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Glovebox with an inert atmosphere

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Inside the glovebox, weigh the empty pycnometer.

-

Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

-

Insert the stopper and allow any excess liquid to be expelled through the capillary.

-

Carefully wipe the outside of the pycnometer and weigh it again.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Measurement of Viscosity

While no specific viscosity data was found, a general protocol for measuring the viscosity of an air-sensitive liquid using a rotational viscometer inside a glovebox is provided.

Apparatus:

-

Rotational viscometer

-

Sample cup and spindle

-

Glovebox with an inert atmosphere

Procedure:

-

Set up the rotational viscometer inside the glovebox.

-

Place a known volume of this compound into the sample cup.

-

Immerse the spindle into the liquid to the correct depth.

-

Start the viscometer and record the torque required to rotate the spindle at various speeds.

-

The viscosity can be calculated from the torque, speed, and the geometry of the spindle and cup.

Determination of Solubility

A qualitative or semi-quantitative determination of solubility in various organic solvents can be performed under an inert atmosphere.

Apparatus:

-

Small vials or test tubes with caps

-

Graduated pipettes

-

Glovebox with an inert atmosphere

Procedure:

-

Inside the glovebox, add a small, known amount of this compound to a vial.

-

Gradually add a specific organic solvent (e.g., THF, hexane, toluene) in small, measured increments.

-

After each addition, cap the vial and agitate it to see if the compound dissolves completely.

-

Record the volume of solvent required to fully dissolve the sample. This provides a semi-quantitative measure of solubility.

Visualizations

To further elucidate the context and application of this compound, the following diagrams, created using the DOT language, illustrate key processes.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of an antimony trihalide with a lithium dialkylamide.

MOCVD Workflow for Antimony-Containing Thin Films

This compound is a key precursor in the MOCVD process for depositing thin films, for example, Indium Antimonide (InSb).

Conclusion

This technical guide has summarized the essential physical properties of liquid this compound, providing a valuable resource for professionals working with this compound. The provided data and experimental protocols, with a strong emphasis on handling air-sensitive materials, are intended to facilitate safe and effective research and development. The visualizations of its synthesis and application in MOCVD offer a clear understanding of its role in materials science. While there is a lack of publicly available data on certain properties like viscosity, this guide compiles the most critical information for practical laboratory use.

References

- 1. americanelements.com [americanelements.com]

- 2. researchgate.net [researchgate.net]

- 3. Tris(dimethylamido)antimony(III) | TDMASb | ((CH3)2N)3Sb – Ereztech [ereztech.com]

- 4. Item - The synthesis of InSb powders and deposition of InSb films from the new organometallic CVD (OMCVD) precursors tribenzyl indium (Bn3In) and tribenzyl antimony (Bn3Sb) - figshare - Figshare [figshare.com]

- 5. Tris(dimethylamido)antimony(III), Sb(NMe2)3-SINOCOMPOUND [en.sinocompound.com]

- 6. This compound | C6H18N3Sb | CID 4169194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. research-hub.nrel.gov [research-hub.nrel.gov]

- 8. This compound(III) | this compound(III) | C6H18N3Sb - Ereztech [ereztech.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Bonding of Tris(dimethylamino)antimony

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(dimethylamino)antimony, with the chemical formula Sb[N(CH₃)₂]₃, is an organometallic compound of significant interest due to its role as a precursor in the synthesis of antimony-containing materials and its utility in various chemical transformations. A thorough understanding of its molecular structure and bonding is paramount for its effective application. This guide provides a comprehensive overview of the synthesis, molecular geometry, and bonding characteristics of this compound, supported by experimental data and protocols.

Synthesis and Spectroscopic Characterization

This compound is typically synthesized via the reaction of an antimony(III) halide, such as antimony trichloride (B1173362) (SbCl₃), with a lithium dialkylamide, in this case, lithium dimethylamide (LiNMe₂). The reaction is generally carried out in an inert solvent like n-hexane under an inert atmosphere to prevent oxidation and hydrolysis.

A related synthetic approach involves a transamination reaction. For instance, this compound can serve as a starting material for the synthesis of other antimony amide complexes through the exchange of the dimethylamino groups with other amines.

While detailed spectroscopic data in peer-reviewed literature is scarce, commercial suppliers indicate that the ¹H and ¹³C NMR spectra of this compound are consistent with its chemical structure. The molecule is sensitive to air and moisture, which necessitates careful handling during its synthesis and characterization.

General Experimental Protocol for Synthesis

The following protocol is a general representation of the synthesis of this compound:

-

Under an inert atmosphere (e.g., nitrogen or argon), a solution of dimethylamine (B145610) in a suitable anhydrous solvent (e.g., n-hexane) is prepared in a reaction vessel.

-

The solution is cooled, typically to a temperature between -10°C and 10°C.

-

A solution of n-butyllithium in hexane (B92381) is added dropwise to the dimethylamine solution while maintaining the low temperature. This results in the formation of lithium dimethylamide.

-

After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours to ensure the complete formation of the lithium salt.

-

In a separate flask, a solution of antimony trichloride in a mixed solvent system (e.g., ether and n-hexane) is prepared.

-

This antimony trichloride solution is then added dropwise to the lithium dimethylamide solution at a controlled low temperature (e.g., -30°C to 10°C).

-

Following the addition, the reaction mixture is heated to reflux for several hours to drive the reaction to completion.

-

The resulting mixture is filtered to remove the lithium chloride byproduct.

-

The solvent is removed from the filtrate by distillation under atmospheric pressure.

-

The final product, this compound, is obtained by distillation under reduced pressure.

Logical Workflow for the Synthesis of this compound

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Molecular Structure and Bonding

The molecular structure of this compound has been investigated using gas-phase electron diffraction (GED), a powerful technique for determining the geometry of molecules in the gaseous state, free from intermolecular interactions present in the solid or liquid phases.

Gas-Phase Electron Diffraction (GED) Data

A study by Baskakova et al. (1998) provided the following structural parameters for this compound, determined by gas-phase electron diffraction and supplemented with Hartree-Fock level theoretical calculations.

| Parameter | Bond Length (Å) |

| Sb-N(1) | 2.025 |

| Sb-N(3) | 2.046 |

| N(1)-C(11/12) | 1.446 |

| N(3)-C | 1.450 |

| C-H | 1.087 |

| Parameter | Bond Angle (°) |

| N(1)-Sb-N(2) | 96.0 |

| N(1)-Sb-N(3) | 96.0 |

| Sb-N(1)-C(11) | 120.0 |

| Sb-N(1)-C(12) | 120.0 |

| C(11)-N(1)-C(12) | 120.0 |

| Sb-N(3)-C(31) | 120.0 |

| Sb-N(3)-C(32) | 120.0 |

| C(31)-N(3)-C(32) | 120.0 |

| N(1)-C(11)-H | 109.5 |

| N(3)-C(31)-H | 109.5 |

| H-C-H | 109.5 |

Note: The numbering of the nitrogen and carbon atoms distinguishes between potentially non-equivalent positions in the molecule.

The data suggests a trigonal pyramidal geometry around the central antimony atom, which is characteristic of Sb(III) compounds with a stereochemically active lone pair of electrons. The Sb-N bond lengths are in the expected range for antimony-nitrogen single bonds. The nitrogen atoms of the dimethylamino groups are likely to have a planar or near-planar geometry, as indicated by the sum of the angles around them being close to 360°.

General Experimental Protocol for Gas-Phase Electron Diffraction (GED)

The following outlines a general procedure for a GED experiment applicable to volatile organometallic compounds like this compound:

-

Sample Introduction: The sample is vaporized in a heated nozzle system and introduced into a high-vacuum diffraction chamber as a jet of gas.

-

Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed through the gas jet, perpendicular to its flow.

-

Scattering and Diffraction: The electrons are scattered by the molecules, creating a diffraction pattern of concentric rings.

-

Detection: The diffraction pattern is recorded on a detector, which could be a photographic plate or a more modern imaging plate or CCD detector.

-

Data Analysis: The radial distribution of scattered electron intensity is analyzed to determine the internuclear distances and vibrational amplitudes within the molecule. This experimental data is often refined against theoretical models of the molecular structure.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for the characterization of this compound in solution.

General Experimental Protocol:

-

Sample Preparation: Due to its sensitivity to air and moisture, the sample must be prepared in a glovebox or using Schlenk line techniques. A few milligrams of the compound are dissolved in a deuterated solvent (e.g., benzene-d₆ or toluene-d₈) that has been thoroughly dried and degassed. The solution is then transferred to an NMR tube, which is subsequently sealed.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

-

Expected Spectra:

-

¹H NMR: A single resonance is expected for the methyl protons of the dimethylamino groups, indicating that all methyl groups are chemically equivalent on the NMR timescale.

-

¹³C NMR: A single resonance is expected for the methyl carbons.

-

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy provide valuable information about the vibrational modes of the molecule, which can be correlated with its structure and bonding.

General Experimental Protocol:

-

Sample Handling: As with NMR, sample preparation must be conducted under an inert atmosphere.

-

IR Spectroscopy: For liquid samples, a thin film can be prepared between two KBr or CsI plates. For solid samples, a Nujol mull or a KBr pellet can be prepared. The spectrum is then recorded using an FT-IR spectrometer. Key vibrational modes to be observed would include Sb-N stretching and bending modes, as well as vibrations associated with the dimethylamino groups.

-

Raman Spectroscopy: The sample is placed in a sealed capillary tube. The Raman spectrum is excited using a laser of a specific wavelength, and the scattered light is analyzed. Raman spectroscopy is particularly useful for observing symmetric vibrations and Sb-N stretching modes.

Conclusion

This compound possesses a trigonal pyramidal molecular structure, as determined by gas-phase electron diffraction. The bonding is characterized by Sb-N single bonds, and the dimethylamino groups are likely to be planar. Its synthesis is achieved through the reaction of antimony trichloride with lithium dimethylamide. A comprehensive characterization of this compound relies on a combination of structural determination techniques like GED and spectroscopic methods such as NMR and vibrational spectroscopy, all of which require rigorous exclusion of air and moisture. The data and protocols presented in this guide provide a foundational understanding for researchers working with this versatile organoantimony compound.

An In-depth Technical Guide to the Synthesis and Purification of Tris(dimethylamino)antimony

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Tris(dimethylamino)antimony, an organoantimony compound with applications as a precursor in chemical vapor deposition (CVD) and metal-organic CVD (MOCVD) for creating high-purity antimony-containing thin films.[1] It also serves as a catalyst in advanced organic synthesis.[1]

Physical and Chemical Properties

This compound, with the chemical formula C₆H₁₈N₃Sb, is a colorless to yellow, light-sensitive liquid.[2][3] It is known to react with water and moisture in the air.[4] Proper storage and handling under an inert atmosphere are crucial.[4][5]

| Property | Value | Source |

| Molecular Weight | 253.99 g/mol | [1][5][6] |

| Density | 1.325 g/mL at 25 °C | [1][5] |

| Boiling Point | 33 °C | [5] |

| 32-34 °C at 0.45 mmHg | [2] | |

| 57 °C at 2 Torr | [2] | |

| Melting Point | <-78°C | [2] |

| CAS Number | 7289-92-1 | [5][6] |

Synthesis Methodologies

The primary method for synthesizing this compound involves the reaction of antimony trichloride (B1173362) with a source of the dimethylamide ligand. A common procedure utilizes dimethylamine (B145610) and an organolithium reagent, such as n-butyllithium, to form lithium dimethylamide in situ, which then reacts with antimony trichloride.

This protocol is based on a method involving the reaction of antimony trichloride with lithium dimethylamide, formed in situ from dimethylamine and n-butyllithium.[7]

Reactants and Stoichiometry:

| Reactant | Amount (Embodiment 1) | Amount (Embodiment 2) |

| Dimethylamine | 90 g | 300 g |

| n-Hexane | 300 mL | 1000 mL |

| n-Butyllithium (2.5 M in n-hexane) | 500 mL | 1500 mL |

| Antimony Trichloride | 95 g | 285 g |

| Diethyl Ether | 50 mL | 150 mL |

| n-Hexane (for SbCl₃ solution) | 100 mL | 300 mL |

Procedure:

-

Preparation of Lithium Dimethylamide: In a reactor under an inert atmosphere, dimethylamine and n-hexane are combined and cooled to a temperature between -10 °C and 10 °C.[7] A solution of n-butyllithium in n-hexane is then added dropwise while maintaining the temperature.[7] After the addition is complete, the mixture is warmed to room temperature and stirred for 4 hours.[7]

-

Reaction with Antimony Trichloride: A solution of antimony trichloride in a mixture of diethyl ether and n-hexane is prepared separately.[7] This solution is then added dropwise to the lithium dimethylamide mixture, ensuring the reaction temperature is maintained between -30 °C and 10 °C.[7] Following the addition, the system is heated to reflux (not lower than 60 °C) for 4 hours.[7]

-

Work-up and Purification: After the reaction is complete, the mixture is filtered. The solvent is then removed from the filtrate by distillation under normal pressure.[7] The crude product is then purified by vacuum distillation to yield this compound.[7]

Yields:

Purification

The primary method for purifying this compound is fractional distillation under reduced pressure (vacuum distillation).[7] This technique is essential to separate the desired product from unreacted starting materials, byproducts, and residual solvents.

General Distillation Parameters:

| Pressure | Temperature |

| 0.45 mmHg | 32-34 °C |

| 2 Torr | 57 °C |

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the synthesis and purification workflows.

Caption: Synthesis workflow for this compound.

Caption: Purification logic for this compound.

Safety Considerations

This compound is a hazardous substance. It is flammable and reacts with water, potentially releasing flammable gases.[4][6] It is harmful if swallowed and can cause skin irritation and serious eye irritation.[4][6] Appropriate personal protective equipment, including gloves, eye protection, and a respirator, should be worn when handling this compound.[4] All manipulations should be carried out in a well-ventilated area, preferably within a fume hood, and under an inert atmosphere.[4]

References

- 1. This compound [myskinrecipes.com]

- 2. Sb DIALKYLAMIDES | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]

- 3. Tris(dimethylamido)antimony(III), Sb(NMe2)3-SINOCOMPOUND [en.sinocompound.com]

- 4. gelest.com [gelest.com]

- 5. Tris(dimethylamido)antimony(III) | 7289-92-1 | FT168357 [biosynth.com]

- 6. This compound | C6H18N3Sb | CID 4169194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis method of tri(dimethylamino) antimony - Eureka | Patsnap [eureka.patsnap.com]

In-Depth Technical Guide to Tris(dimethylamino)antimony (CAS Number 7289-92-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data for Tris(dimethylamino)antimony, CAS Number 7289-92-1. It is intended to be a valuable resource for researchers and professionals involved in drug development and materials science, offering detailed information on its chemical and physical properties, synthesis, and spectroscopic characterization.

Core Chemical and Physical Properties

This compound, with the chemical formula C₆H₁₈N₃Sb, is an organoantimony compound.[1][2][3] It is also known by several synonyms, including Antimony tris(dimethylamide) and TDMASb. The compound is a colorless to pale yellow liquid at room temperature.[4] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₈N₃Sb | [1][2][3] |

| Molecular Weight | 253.99 g/mol | [1][2][3] |

| Boiling Point | 32-34 °C at 0.45 mmHg | [5] |

| Density | 1.325 g/mL at 25 °C | [5] |

| Appearance | Colorless to pale yellow liquid | [4] |

Synthesis and Reactivity

This compound is synthesized via the reaction of antimony trichloride (B1173362) with a lithium or sodium salt of dimethylamine (B145610) in an inert solvent. This compound is sensitive to air and moisture and should be handled under an inert atmosphere.[4] It reacts with water and alcohols.[4]

Experimental Protocol: Synthesis of this compound

The following protocol is a representative example of the synthesis of this compound.

Materials:

-

Antimony trichloride (SbCl₃)

-

Lithium dimethylamide (LiN(CH₃)₂) or Sodium dimethylamide (NaN(CH₃)₂)

-

Anhydrous diethyl ether or hexane (B92381) as solvent

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Under an inert atmosphere, a solution of antimony trichloride in the chosen anhydrous solvent is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.

-

The reaction vessel is cooled in an ice-salt bath or a dry ice-acetone bath.

-

A solution or slurry of lithium dimethylamide or sodium dimethylamide in the same solvent is added dropwise to the antimony trichloride solution with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the reaction.

-

The resulting mixture, containing the product and a salt byproduct (LiCl or NaCl), is filtered under inert atmosphere to remove the salt.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield pure this compound.

Logical Relationship of Synthesis Steps

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show a single sharp singlet in the region of 2.5-3.0 ppm. This is due to the chemical equivalence of the eighteen protons of the six methyl groups.

¹³C NMR: The carbon-13 NMR spectrum is expected to exhibit a single resonance for the methyl carbons, typically in the range of 40-50 ppm.

Table 2: Predicted NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | ~2.5 - 3.0 | Singlet |

| ¹³C | ~40 - 50 | Singlet |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound will be dominated by absorptions corresponding to the vibrations of the dimethylamino groups.

Table 3: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| ~2950 - 2800 | C-H stretching vibrations of methyl groups |

| ~1470 - 1440 | C-H bending vibrations of methyl groups |

| ~1250 - 1000 | C-N stretching vibrations |

| Below 600 | Sb-N stretching vibrations |

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) at m/z 253 (for the most abundant isotopes ¹²¹Sb, ¹²C, ¹⁴N, ¹H). The fragmentation pattern will likely involve the sequential loss of dimethylamino radicals or dimethylamine molecules.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment Ion |

| 253 | [Sb(N(CH₃)₂)₃]⁺ (Molecular Ion) |

| 209 | [Sb(N(CH₃)₂)₂]⁺ |

| 165 | [Sb(N(CH₃)₂)]⁺ |

| 44 | [N(CH₃)₂]⁺ |

Experimental Workflow for Characterization

Caption: General workflow for the characterization of the synthesized compound.

Applications in Research and Development

This compound is primarily used as a precursor in metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD) for the synthesis of antimony-containing thin films.[6] These materials have applications in the semiconductor industry for the production of electronic and optoelectronic devices.[7] Its volatility and thermal stability make it a suitable candidate for these deposition techniques.

Safety and Handling

This compound is a reactive and hazardous compound. It is flammable and reacts with water.[4] It is also toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[4] Store the compound in a tightly sealed container under an inert atmosphere, away from heat, moisture, and incompatible materials such as acids and oxidizing agents.[4]

Signaling Pathway of Hazard

References

- 1. Tris(dimethylamido)antimony(III) | 7289-92-1 | FT168357 [biosynth.com]

- 2. This compound | C6H18N3Sb | CID 4169194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. strem.com [strem.com]

- 4. gelest.com [gelest.com]

- 5. 三(二甲基氨基)锑(III) 99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound [myskinrecipes.com]

- 7. CAS 7289-92-1: this compound | CymitQuimica [cymitquimica.com]

Tris(dimethylamino)antimony solubility and reactivity with solvents

An In-depth Technical Guide on the Solubility and Reactivity of Tris(dimethylamino)antimony

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the chemical formula C₆H₁₈N₃Sb, is an organoantimony compound also known as antimony tris(dimethylamide).[1][2] It is a colorless to yellow liquid that serves as a chemical intermediate, particularly in the synthesis of other organoantimony compounds and as a precursor for the growth of antimony-containing thin films in the electronics industry.[1][3][4] A critical characteristic of this compound is its high sensitivity to air, moisture, light, and heat, necessitating specialized handling procedures under an inert atmosphere.[2][3][5] This guide provides a comprehensive overview of its solubility and reactivity with various solvents, supported by experimental protocols and diagrams to ensure safe and effective handling.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its proper storage, handling, and use in experimental setups.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₈N₃Sb | [1][6] |

| Molecular Weight | 253.99 g/mol | [5][7] |

| Appearance | Colorless to yellow liquid | [3][5][8] |

| Density | 1.325 g/mL at 25 °C | [1] |

| Boiling Point | 32-34 °C at 0.45 mmHg | [2] |

| Vapor Pressure | < 0.2 mm Hg @ 20°C | [1] |

| Flash Point | 7 °F | [2] |

| Sensitivity | Air, moisture, light, and heat sensitive | [2][3][5] |

| Storage | Store cold (-20°C), under a dry inert atmosphere (e.g., Nitrogen) | [2][5][9] |

Solubility Profile

| Solvent Class | Example Solvents | Solubility/Reactivity | Mechanism/Notes | Reference |

| Protic Solvents | Water, Alcohols (e.g., Methanol, Ethanol) | Reacts Violently | Rapidly hydrolyzes upon contact with moisture, water, or other protic solvents, liberating dimethylamine (B145610). This is a hazardous reaction. | [1][2] |

| Non-Polar Aprotic Solvents | n-Hexane, Toluene, Benzene | Soluble | Expected to be soluble based on its use in hydrocarbon solvents during synthesis. These solvents are non-reactive. | [10][11] |

| Polar Aprotic Solvents | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Ether is used during its synthesis, indicating good solubility and compatibility. Other polar aprotic solvents are likely suitable. | [10] |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Likely Soluble | Generally soluble, but caution is advised as reactivity with some organometallics can occur, especially in the presence of impurities or light. | [11] |

| Acids | Hydrochloric Acid, Acetic Acid | Reacts | Incompatible with acids. The dimethylamino groups are basic and will react with acids. | [1] |

Reactivity and Stability

This compound is a reactive compound, and understanding its incompatibilities is crucial for safety. It is stable when stored in a sealed container under a dry, inert atmosphere and away from heat and light.[1]

| Reactant/Condition | Reactivity | Products/Hazards | Reference |

| Water/Moisture | Reacts rapidly | Liberates flammable and irritating dimethylamine gas. The reaction is exothermic. | [1] |

| Alcohols | Reacts | Similar to water, undergoes solvolysis to liberate dimethylamine. | [1] |

| Acids | Reacts | Incompatible; undergoes acid-base reaction. | [1] |

| Oxidizing Agents | Reacts | Incompatible with strong oxidizing agents. | [1] |

| Heat, Open Flames, Sparks | Hazardous | Flammable liquid and vapor. Exposure can lead to decomposition. | [1] |

| Air | Reacts | Sensitive to air; may oxidize or react with atmospheric moisture. | [5] |

| Hazardous Decomposition | Upon reaction with water or exposure to flame | Dimethylamine, organic acid vapors, and hydrogen may be produced. | [1] |

Experimental Protocols

Due to its air- and moisture-sensitive nature, this compound must be handled using specialized techniques such as a Schlenk line or in an inert-atmosphere glovebox.[12]

General Handling and Transfer of this compound (Schlenk Line Technique)

This protocol outlines the procedure for safely transferring the liquid from a storage container to a reaction flask.

-

Preparation: Ensure all glassware (reaction flask, syringes, needles) is rigorously dried in an oven (e.g., at 120°C overnight) and allowed to cool in a desiccator. Assemble the glassware hot and immediately place it on the Schlenk line.

-

Inert Atmosphere: Evacuate the reaction flask and backfill with a high-purity inert gas (e.g., Argon or Nitrogen). Repeat this "evacuate-refill" cycle at least three times to ensure the removal of all air and moisture.[12]

-

Temperature Control: If the reaction is to be performed at a specific temperature, prepare the cooling or heating bath around the reaction flask.

-

Liquid Transfer:

-

The this compound container (e.g., a Sure/Seal™ bottle) should have a septum. Pierce the septum with a needle connected to the inert gas line to maintain a positive pressure.

-

Use a clean, dry, gas-tight syringe that has been flushed with inert gas. Insert the syringe needle into the this compound container through the septum.

-

Slowly draw the desired volume of the liquid into the syringe. It is advisable to draw a small amount of inert gas into the syringe after the liquid to act as a buffer.[12]

-

Quickly transfer the syringe to the reaction flask and inject the liquid through the flask's septum against a counter-flow of inert gas.

-

-

Cleaning: After transfer, any residual reagent in the syringe should be quenched safely by slowly injecting it into a flask containing an alcohol solvent (e.g., isopropanol) under an inert atmosphere, followed by further dilution with water.

Protocol for Qualitative Solubility Determination

This protocol allows for the determination of solubility in a non-reactive (aprotic) solvent under an inert atmosphere.

-

Apparatus Setup: Place a small, dry test tube or vial, equipped with a small magnetic stir bar and a septum, onto a Schlenk line. Perform at least three evacuate-refill cycles to establish an inert atmosphere.

-

Solvent Addition: Using a dry, inert-gas-flushed syringe, transfer a precise volume (e.g., 1.0 mL) of the desired dry, degassed aprotic solvent into the test tube.[13]

-

Analyte Addition: Using the liquid transfer protocol described in 5.1, add a small, known volume (e.g., 10 µL or approximately 13 mg) of this compound to the solvent in the test tube.

-

Observation: Stir the mixture vigorously. Observe for any signs of insolubility, such as the formation of a cloudy suspension, a separate liquid layer, or solid precipitate.

-

Incremental Addition: If the initial amount dissolves completely, continue to add small, known increments of this compound, observing the solution after each addition until precipitation or persistent cloudiness is observed.

-

Classification: Based on the amount of solute dissolved in the known volume of solvent, the solubility can be qualitatively or semi-quantitatively classified (e.g., soluble, sparingly soluble, insoluble).

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key reactivity pathways and experimental workflows.

References

- 1. gelest.com [gelest.com]

- 2. This compound | 7289-92-1 [chemicalbook.com]

- 3. This compound(III) | this compound(III) | C6H18N3Sb - Ereztech [ereztech.com]

- 4. Tris(dimethylamido)antimony(III) | TDMASb | ((CH3)2N)3Sb – Ereztech [ereztech.com]

- 5. Tris(dimethylamido)antimony(III), Sb(NMe2)3-SINOCOMPOUND [en.sinocompound.com]

- 6. strem.com [strem.com]

- 7. This compound | C6H18N3Sb | CID 4169194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. americanelements.com [americanelements.com]

- 9. Tris(dimethylamido)antimony(III) | 7289-92-1 | FT168357 [biosynth.com]

- 10. Synthesis method of tri(dimethylamino) antimony - Eureka | Patsnap [eureka.patsnap.com]

- 11. ijsr.net [ijsr.net]

- 12. molan.wdfiles.com [molan.wdfiles.com]

- 13. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Tris(dimethylamino)antimony (TDMASb)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of Tris(dimethylamino)antimony (TDMASb), a key precursor in the fabrication of advanced semiconductor materials. This document synthesizes available data on its thermal stability and decomposition characteristics, offering insights for its application in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD).

Introduction to TDMASb

This compound, with the chemical formula Sb[N(CH₃)₂]₃, is a metalorganic precursor valued for its high volatility and ability to serve as an antimony source in the deposition of various thin films.[1] Its physical and chemical properties make it a suitable candidate for low-temperature growth processes, which is critical for the development of next-generation electronic and optoelectronic devices.[2][3]

Physicochemical Properties of TDMASb

A summary of the key physical properties of TDMASb is presented in Table 1. Its high vapor pressure is a notable characteristic, facilitating efficient transport of the precursor in vapor deposition systems.

| Property | Value |

| Chemical Formula | C₆H₁₈N₃Sb |

| Molecular Weight | 253.99 g/mol |

| Appearance | Liquid |

| Boiling Point | 32-34 °C at 0.45 mmHg |

| Vapor Pressure | 1.04 Torr at 30 °C |

| CAS Number | 7289-92-1 |

Table 1: Key physicochemical properties of TDMASb.

Thermal Stability and Decomposition Profile

TDMASb is recognized for its relatively low thermal stability, which is advantageous for low-temperature deposition processes.[2] Studies on the growth of antimonide-based materials such as Indium Antimonide (InSb) and Gallium Antimonide (GaSb) indicate that TDMASb undergoes pyrolysis at significantly lower temperatures compared to traditional antimony precursors like trimethylantimony (B1201520) (TMSb).[3] For instance, while TMSb begins to decompose around 400-425 °C, the effective use of TDMASb in growth processes has been demonstrated at temperatures as low as 275-425 °C for InSb and around 475 °C for GaSb.[2][3] This suggests that the decomposition of TDMASb initiates and proceeds efficiently within this temperature range.

The pyrolysis of TDMASb is not only efficient at lower temperatures but has also been observed to facilitate the decomposition of the co-precursor, trimethylindium (B1585567) (TMIn), during InSb growth.[2] This synergistic effect can be beneficial for improving growth efficiency and film quality at reduced thermal budgets.

In the absence of precise TGA data, a comparative overview of the thermal behavior of TDMASb in relation to other antimony precursors is provided in Table 2.

| Precursor | Common Abbreviation | Typical Decomposition Temperature Range (°C) | Notes |

| This compound | TDMASb | Estimated 275 - 475 | Low pyrolysis temperature; aids in the decomposition of other precursors.[2][3] |

| Trimethylantimony | TMSb | 400 - 600 | A commonly used, more stable precursor requiring higher decomposition temperatures.[3] |

| Tertiarybutyldimethylantimony | TBDMSb | ~300 (50% decomposition) | Another low-temperature precursor, providing a benchmark for TDMASb's thermal stability.[4] |

Table 2: Comparative thermal behavior of selected antimony precursors.

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability and decomposition profile of TDMASb, standardized thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be employed. The following outlines a typical experimental protocol for such an analysis, based on methodologies used for similar metalorganic precursors.[5][6]

4.1 Thermogravimetric Analysis (TGA)

-

Objective: To measure the change in mass of TDMASb as a function of temperature, identifying the onset of decomposition and the residual mass.

-

Instrumentation: A high-precision thermogravimetric analyzer.

-

Procedure:

-

A small, accurately weighed sample of TDMASb (typically 1-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

The crucible is loaded into the TGA furnace.

-

The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate to prevent oxidation.

-

The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a controlled linear heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the temperatures of mass loss events.

-

4.2 Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow to or from the TDMASb sample as a function of temperature, identifying thermal events such as melting, boiling, and decomposition.

-

Instrumentation: A differential scanning calorimeter.

-

Procedure:

-

A small sample of TDMASb is hermetically sealed in a sample pan (e.g., aluminum).

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is subjected to a controlled temperature program, typically under an inert atmosphere.

-

The differential heat flow between the sample and the reference is measured.

-

The resulting DSC curve (heat flow vs. temperature) reveals endothermic and exothermic transitions.

-

Visualizing Experimental and Logical Workflows

5.1 Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the thermal analysis of a precursor like TDMASb.

References

- 1. Tris(dimethylamido)antimony(III) | TDMASb | ((CH3)2N)3Sb – Ereztech [ereztech.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. High Volatile Antimony(III) Precursors for Metal Oxide Thin Film Deposition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Spectroscopic Analysis of Tris(dimethylamino)antimony

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Tris(dimethylamino)antimony (Sb(NMe2)3). It includes a summary of key spectral data, detailed experimental protocols for acquiring such data, and logical workflows for the characterization of this air-sensitive organometallic compound.

Core Spectroscopic Data

This compound is a volatile, air- and moisture-sensitive liquid that serves as a precursor in materials science and a reagent in organic synthesis. Accurate spectroscopic characterization is crucial for verifying its purity and understanding its chemical behavior. Due to its reactivity, obtaining high-quality analytical data requires careful handling and specific experimental procedures.

NMR Spectroscopy Data

The structure of this compound, with its three equivalent dimethylamino ligands bound to a central antimony atom, suggests a simple NMR spectrum.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Predicted Multiplicity |

| ¹H | 2.5 - 3.5 | Singlet |

| ¹³C | 40 - 50 | Singlet |

Note: Predicted chemical shifts are based on typical values for dimethylamino groups attached to a metalloid and may vary depending on the solvent and experimental conditions.

Mass Spectrometry Data

Electron ionization mass spectrometry (EI-MS) is a suitable technique for analyzing volatile compounds like this compound. The fragmentation pattern is expected to show the sequential loss of dimethylamino groups.

Table 2: Predicted Mass Spectrometry Data (EI-MS) for this compound

| m/z | Predicted Fragment |

| 253/255 | [Sb(N(CH₃)₂)₃]⁺ (Molecular Ion) |

| 209/211 | [Sb(N(CH₃)₂)₂]⁺ |

| 165/167 | [Sb(N(CH₃)₂)]⁺ |

| 121/123 | [Sb]⁺ |

Note: Antimony has two stable isotopes, ¹²¹Sb (57.3%) and ¹²³Sb (42.7%), which will result in characteristic isotopic patterns for all antimony-containing fragments.

Experimental Protocols

The air-sensitive nature of this compound necessitates the use of inert atmosphere techniques (e.g., Schlenk line or glovebox) for sample preparation.

NMR Sample Preparation

Objective: To prepare a high-resolution NMR sample of this compound while preventing decomposition due to exposure to air or moisture.

Materials:

-

This compound

-

Anhydrous deuterated solvent (e.g., Benzene-d₆, Toluene-d₈, or Chloroform-d)

-

High-quality 5 mm NMR tube with a sealable cap (e.g., J. Young valve tube)

-

Glovebox or Schlenk line

-

Gastight syringes

-

Septa

Procedure:

-

Dry the NMR tube and cap in an oven at >100 °C for at least 4 hours and allow to cool under vacuum or in a desiccator.

-

In a glovebox or under an inert atmosphere on a Schlenk line, add approximately 0.5 mL of the desired anhydrous deuterated solvent to the NMR tube.

-

Using a gastight syringe, carefully transfer a small amount (typically 5-10 µL for ¹H NMR, 20-30 µL for ¹³C NMR) of this compound into the NMR tube. The compound is a liquid at room temperature.

-

Seal the NMR tube securely with the cap. If using a standard cap, wrap the seal with Parafilm for extra protection during transfer to the spectrometer. For long-term or sensitive experiments, a flame-sealed or J. Young valve tube is recommended.

-

Gently agitate the tube to ensure the sample is homogeneously mixed.

-

Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

Mass Spectrometry Sample Preparation

Objective: To introduce a volatile and air-sensitive sample into the mass spectrometer for analysis without compromising the instrument or the sample integrity.

Materials:

-

This compound

-

Anhydrous, volatile solvent (e.g., hexane, toluene)

-

Glovebox or Schlenk line

-

Gastight syringe

-

Septum-sealed vial

-

GC-MS or a direct insertion probe system suitable for volatile liquids.

Procedure for GC-MS Analysis:

-

Inside a glovebox, prepare a dilute solution of this compound in an anhydrous, volatile solvent (e.g., 1 mg/mL in hexane).

-

Transfer the solution to a septum-sealed autosampler vial.

-

The GC-MS instrument should be equipped with a column suitable for the analysis of volatile organometallic compounds.

-

Set the GC oven temperature program to ensure volatilization of the compound without thermal decomposition. A typical program might start at a low temperature (e.g., 50 °C) and ramp up.

-

The mass spectrometer should be operated in electron ionization (EI) mode.

Logical Workflow for Characterization

The following workflow outlines the logical steps for the spectroscopic characterization of a newly synthesized or procured batch of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Signaling Pathways and Logical Relationships

The analytical process for air-sensitive compounds like this compound involves a series of decisions and precautions to ensure accurate data is obtained. The following diagram illustrates the logical relationships in this process.

Caption: Decision pathway for the analysis of air-sensitive compounds.

The Versatile Precursor: A Technical Guide to Tris(dimethylamino)antimony in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Tris(dimethylamino)antimony (TDMASb), an organoantimony compound, has emerged as a critical precursor in the fabrication of advanced antimony-containing materials. Its high volatility and reactivity make it an ideal candidate for thin-film deposition techniques such as Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). This technical guide provides an in-depth overview of the key applications of TDMASb in materials science, focusing on its role in the synthesis of semiconductor thin films and nanostructures. Detailed experimental protocols, quantitative data, and process visualizations are presented to assist researchers in leveraging this versatile precursor for next-generation materials and devices.

Synthesis of this compound

A common and effective method for synthesizing this compound involves the reaction of antimony trichloride (B1173362) (SbCl₃) with a dimethylamide source, such as lithium dimethylamide (LiNMe₂).

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from antimony trichloride and lithium dimethylamide, adapted from established procedures.

Materials:

-

Antimony trichloride (SbCl₃)

-

n-butyllithium (n-BuLi) in hexane (B92381) (e.g., 2.5 M)

-

Dimethylamine (B145610) ((CH₃)₂NH)

-

Anhydrous n-hexane

-

Anhydrous diethyl ether

Procedure:

-

Preparation of Lithium Dimethylamide: Under an inert atmosphere (e.g., argon or nitrogen), a solution of dimethylamine in n-hexane is prepared in a reaction flask. The flask is cooled to a temperature between -10°C and 10°C.

-

A solution of n-butyllithium in hexane is added dropwise to the dimethylamine solution while maintaining the low temperature.

-

After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours (e.g., 4 hours) to ensure the complete formation of lithium dimethylamide.

-

Reaction with Antimony Trichloride: A solution of antimony trichloride is prepared in a mixture of anhydrous diethyl ether and n-hexane.

-

This SbCl₃ solution is then added dropwise to the freshly prepared lithium dimethylamide slurry. The reaction temperature is maintained between -30°C and 10°C.

-

Once the addition is complete, the reaction mixture is heated to reflux (at a temperature not lower than 60°C) for a period of time (e.g., 4 hours) to drive the reaction to completion.

-

Purification: The reaction mixture is filtered to remove lithium chloride precipitate. The solvent is then removed from the filtrate by distillation under atmospheric pressure.

-

The crude product is then purified by vacuum distillation to yield pure this compound.

Logical Relationship of Synthesis:

Caption: Reaction pathway for the synthesis of TDMASb.

Applications in Thin Film Deposition

This compound is a preferred precursor for the deposition of a variety of antimony-containing thin films due to its favorable vapor pressure and decomposition characteristics.

Metal-Organic Chemical Vapor Deposition (MOCVD) of Indium Antimonide (InSb)

Indium antimonide is a narrow-bandgap semiconductor with applications in infrared detectors and high-speed electronics. TDMASb, in conjunction with an indium precursor like trimethylindium (B1585567) (TMIn), is used for the MOCVD of high-quality InSb thin films.

The following protocol outlines the key parameters for the MOCVD of InSb using TDMASb and TMIn.

Precursors:

-

Antimony source: this compound (TDMASb)

-

Indium source: Trimethylindium (TMIn)

Deposition Parameters:

| Parameter | Value |

| Substrate | p-type InSb |

| Growth Temperature | 285 - 500 °C |

| Reactor Pressure | 76 - 660 Torr |

| V/III Ratio | 0.63 - 8.6 |

| Growth Rate | 0.06 - 0.67 µm/h |

Observations:

-

Growth rates are proportional to the TMIn flow rate at all temperatures.

-

For temperatures below 425°C, the growth rate is also proportional to the temperature.

-

The pyrolysis temperature of TDMASb appears to be lower than that of TMIn.

-

Films grown at temperatures above 400°C tend to be p-type, while those grown around 400°C are n-type.

Experimental Workflow for MOCVD of InSb:

Caption: MOCVD process flow for InSb thin films.

Atomic Layer Deposition (ALD) of Antimony Oxides

Antimony oxides are utilized in various applications, including as flame retardants, catalysts, and in electronic devices. ALD allows for the precise, conformal deposition of antimony oxide thin films. TDMASb is a suitable precursor for this process, often used with an oxygen source like ozone (O₃) or hydrogen peroxide (H₂O₂).

This protocol provides a general framework for the ALD of antimony oxide films.

Precursors:

-

Antimony source: this compound (TDMASb)

-

Oxygen source: Ozone (O₃) or Hydrogen Peroxide (H₂O₂)

Deposition Parameters:

| Parameter | Value |

| Substrate | Silicon (Si) |

| Reaction Temperature | ~120 °C (with O₃) |

| TDMASb Pulse Duration | Varies (saturation required) |

| Purge Duration | Varies (to remove excess precursor and byproducts) |

| Oxidant Pulse Duration | Varies (saturation required) |

Observations:

-

ALD of TDMASb with ozone at 120°C results in the formation of Sb₂O₅ thin films.

-

The use of H₂O₂ as the oxidant can lead to a mixture of Sb₂O₃ and Sb₂O₅.

Experimental Workflow for ALD of Antimony Oxide:

Caption: A typical ALD cycle for antimony oxide deposition.

Deposition of Other Antimony-Containing Materials

This compound is also a valuable precursor for the synthesis of other important materials in materials science.

-

Antimony Telluride (Sb₂Te₃): This material is a key component in thermoelectric devices and phase-change memory. While various precursors are used for the MOCVD of Sb₂Te₃, TDMASb has been proposed as a suitable antimony source due to its volatility.

-

Indium Gallium Arsenide Antimonide (InGaAsSb): This quaternary alloy is used in the fabrication of photodetectors and lasers for the mid-infrared spectral range. TDMASb has been successfully employed as the antimony precursor in the Metal-Organic Molecular Beam Epitaxy (MOMBE) of InGaAsSb. A key advantage of using TDMASb in this process is its ability to reduce carbon incorporation into the film from the group-III organometallic sources.

Precursor Properties

The physical and chemical properties of this compound are crucial for its application in vapor deposition techniques.

| Property | Value |

| Chemical Formula | Sb(N(CH₃)₂)₃ |

| Molecular Weight | 253.99 g/mol |

| Appearance | Colorless to yellow liquid |

| Vapor Pressure | 1.04 Torr at 30 °C[1] |

The relatively high vapor pressure of TDMASb allows for efficient transport of the precursor into the deposition chamber at moderate temperatures.

Conclusion

This compound is a highly effective and versatile precursor for the deposition of a wide range of antimony-containing thin films and nanostructures. Its favorable physical properties and chemical reactivity make it a cornerstone in the MOCVD and ALD of materials crucial for next-generation electronic and optoelectronic devices. The detailed protocols and data presented in this guide offer a valuable resource for researchers and scientists working to advance the field of materials science through the precise synthesis of novel antimony-based materials.

References

An In-depth Technical Guide to the Health and Safety of Tris(dimethylamino)antimony

For researchers, scientists, and drug development professionals, a thorough understanding of the health and safety protocols for handling chemical reagents is paramount. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for Tris(dimethylamino)antimony (CAS No. 7289-92-1), a highly reactive organometallic compound.

Hazard Identification and Classification

This compound is a hazardous substance that presents multiple risks. It is a flammable liquid and vapor that reacts violently with water.[1][2][3] This substance is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[2][3] Furthermore, it is toxic to aquatic life with long-lasting effects.[2][3]

GHS Hazard Classification:

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor.[1][4] |

| Substances and mixtures which in contact with water, emit flammable gases | 1 | H260: In contact with water releases flammable gases which may ignite spontaneously.[2][3][4] |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed.[3][4] |

| Acute toxicity, inhalation | 4 | H332: Harmful if inhaled.[3] |

| Skin corrosion/irritation | 1B | H314: Causes severe skin burns and eye damage.[2][3][4] |

| Serious eye damage/eye irritation | 1 | H318: Causes serious eye damage.[3] |

| Hazardous to the aquatic environment, acute hazard | 2 | H401: Toxic to aquatic life. |

| Hazardous to the aquatic environment, long-term hazard | 2 | H411: Toxic to aquatic life with long lasting effects.[2][3] |

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value |

| Molecular Formula | C6H18N3Sb |

| Molecular Weight | 253.99 g/mol [5] |

| Appearance | Colorless liquid |

| Boiling Point | 32-34 °C @ 0.45 mmHg[5] |

| Density | 1.325 g/mL at 25 °C[5] |

| Flash Point | -14 °C (6.8 °F) |

| Solubility in Water | Reacts violently[2] |

| Stability | Air and moisture sensitive. Stable in sealed containers under a dry, inert atmosphere.[1] |

Toxicological Information

The toxicological properties of this compound have not been fully investigated. However, the available data indicates significant health risks.

| Toxicity Endpoint | Observation |

| Acute Oral Toxicity | Harmful if swallowed.[3][4] Causes gastrointestinal tract burns. |

| Acute Inhalation Toxicity | Harmful if inhaled.[3] Causes chemical burns to the respiratory tract. Inhalation may cause abdominal pain, vomiting, and diarrhea.[4] The myocardium is a potential target of antimony toxicity.[4] |

| Acute Dermal Toxicity | May be harmful if absorbed through the skin. Causes skin burns. Dermal exposure to antimony can cause papules and pustules around sweat and sebaceous glands.[4] |

| Eye Irritation/Corrosion | Causes eye burns and serious eye damage.[2][3] |

| Carcinogenicity | Not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65. |

| Specific Target Organ Toxicity | May cause respiratory irritation.[1] |

Experimental Protocols

Adherence to strict experimental protocols is crucial to minimize the risks associated with handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

Caption: Workflow for donning appropriate Personal Protective Equipment.

Handling and Storage Protocol

This substance requires specialized handling and storage conditions to prevent accidents.

Handling:

-

Always handle this compound in a chemical fume hood.

-

Use spark-proof tools and explosion-proof equipment.

-

Ground and bond containers when transferring material.[1]

-

Handle under an inert gas atmosphere (e.g., nitrogen or argon).[2]

-

Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[1]

-

Prevent exposure to air and moisture.

Storage:

-

Store in a cool, dry, well-ventilated area.[1]

-

Keep containers tightly closed.[1]

-

Store away from sources of ignition, heat, and incompatible materials.[1] Incompatible materials include acids, alcohols, oxidizing agents, and water.[1]

-

Store in a flammables area, corrosives area, and a water-free area.

Spill and Emergency Procedures

Immediate and appropriate response to spills and emergencies is critical.

Spill Response:

-

Evacuate personnel from the affected area.

-

Remove all sources of ignition.

-

Ventilate the area.

-

Wear full personal protective equipment, including a respirator.

-

Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[2] Do not use water.

-

Collect the absorbed material using spark-proof tools and place it in a suitable, sealed container for disposal.

-

Do not allow the spilled material to enter drains or waterways.[2]

First Aid Measures:

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water.[2] Seek immediate medical attention. |

| Inhalation | Remove the person from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |

Fire and Explosion Hazard Data

This compound is a significant fire and explosion hazard.

| Hazard Parameter | Data |

| Flammability | Flammable liquid and vapor.[1] |

| Flash Point | -14 °C (6.8 °F) |

| Extinguishing Media | Use foam, dry chemical, or carbon dioxide.[1] DO NOT USE WATER. [2] |

| Specific Hazards | Vapors can travel to a source of ignition and flash back. Reacts violently with water, releasing flammable gases.[2] Hazardous decomposition products include nitrogen oxides, carbon monoxide, carbon dioxide, and antimony/antimony oxides. |

| Firefighting PPE | Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear. |

Logical Relationship for Risk Mitigation

A systematic approach to risk mitigation is essential when working with this hazardous material. The following diagram illustrates the logical workflow for ensuring safety.

Caption: A logical workflow for risk assessment and control.

By adhering to the information and protocols outlined in this guide, researchers, scientists, and drug development professionals can significantly mitigate the risks associated with the handling and use of this compound, ensuring a safer laboratory environment.

References

Methodological & Application

Tris(dimethylamino)antimony: A Versatile Precursor for Advanced Thin Film Deposition

Application Notes and Protocols for Researchers in Materials Science and Drug Development

Tris(dimethylamino)antimony (TDMASb) is a high-purity organometallic precursor increasingly utilized in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) for the fabrication of high-quality, antimony-containing thin films. Its favorable physical properties, including high volatility and a lower decomposition temperature compared to traditional antimony sources, make it an attractive candidate for the precise, low-temperature deposition of various functional materials. These materials are integral to the development of next-generation infrared detectors, high-speed electronics, and phase-change memory devices.

This document provides detailed application notes and experimental protocols for the use of TDMASb in MOCVD and ALD processes, aimed at researchers, scientists, and professionals in materials science and drug development who are exploring novel thin film applications.

Physicochemical Properties of this compound

A thorough understanding of the precursor's properties is fundamental to designing successful deposition processes. Key physicochemical data for TDMASb are summarized in the table below.

| Property | Value |

| Chemical Formula | C₆H₁₈N₃Sb |

| Molecular Weight | 253.99 g/mol [1] |

| CAS Number | 7289-92-1[1] |

| Appearance | Colorless liquid |

| Density | 1.325 g/mL at 25 °C[1] |

| Boiling Point | 32-34 °C at 0.45 mmHg |

| Vapor Pressure | 1.04 Torr at 30 °C |

| Solubility | Soluble in organic solvents. Reacts with water.[2] |

Metal-Organic Chemical Vapor Deposition (MOCVD) Applications

TDMASb serves as a valuable precursor for the MOCVD of various antimony-based compound semiconductors. Its use often leads to reduced carbon contamination in the grown films compared to alkyl-antimony precursors.

MOCVD of Gallium Antimonide (GaSb)

Gallium antimonide is a key material for infrared detectors and thermophotovoltaic devices. The use of TDMASb allows for deposition at relatively low temperatures.

Experimental Protocol: MOCVD of GaSb

This protocol outlines the deposition of GaSb thin films on a GaAs substrate using TDMASb and Trimethylgallium (TMGa).

-

Precursors:

-

Antimony Source: this compound (TDMASb)

-

Gallium Source: Trimethylgallium (TMGa)

-

-

Substrate: GaAs (100)

-

Deposition Parameters:

Experimental Workflow: